The compound with the molecular formula C20H17ClFN5O5 is a complex organic molecule that has garnered attention in the field of medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceutical agents. This compound is classified as a cephalosporin derivative, which is a class of antibiotics used to treat bacterial infections. The presence of chlorine, fluorine, and multiple nitrogen atoms in its structure indicates potential biological activity and interaction with various biological systems.
This compound is primarily associated with the synthesis of Cefditoren pivoxil, a broad-spectrum cephalosporin antibiotic. It is classified under cephalosporins, which are β-lactam antibiotics characterized by their four-membered β-lactam ring. The specific structural features of C20H17ClFN5O5 contribute to its efficacy against a range of gram-positive and gram-negative bacteria.
The synthesis of C20H17ClFN5O5 involves several methods, primarily focusing on multi-step reactions. Two notable methods are documented:
The synthesis typically involves:
The molecular structure of C20H17ClFN5O5 can be represented as follows:
The compound's molecular geometry suggests significant steric interactions due to the bulky substituents attached to the core structure, which may affect its binding affinity to target proteins.
C20H17ClFN5O5 participates in several chemical reactions typical for cephalosporin derivatives:
The reaction conditions such as pH, temperature, and solvent choice are critical for optimizing yields and minimizing by-products during the synthesis and subsequent reactions.
C20H17ClFN5O5 functions as an antibiotic by inhibiting bacterial cell wall synthesis. The mechanism involves:
Studies have shown that modifications to the side chains significantly affect the binding affinity to PBPs and thus influence antibacterial activity.
Relevant data indicate that the compound's stability can be enhanced through proper formulation techniques during pharmaceutical development.
C20H17ClFN5O5 has significant applications in medicinal chemistry as an intermediate for synthesizing various antibiotics. Its derivatives are utilized in treating infections caused by both gram-positive and gram-negative bacteria, showcasing its importance in developing new therapeutic agents against resistant bacterial strains. Additionally, ongoing research explores its potential roles in other therapeutic areas beyond antibiotic applications.
C₂₀H₁₇ClFN₅O₅ belongs to the heterocyclic compound superclass, specifically incorporating fused polycyclic systems common in medicinal chemistry. Its core structural taxonomy can be dissected as follows:
Conjugated Heterocycles: Pyridine, pyrimidine, triazole, or quinazoline cores enable π-stacking with biological targets (e.g., kinase ATP sites) [6] [8].
Stereoelectronic Properties:
Property | Value/Range | Influence on Bioactivity |
---|---|---|
Molecular Weight | 437.84 g/mol | Adheres to Lipinski guidelines for drug-likeness |
H-Bond Acceptors | 7 (N₅O₅) | Target engagement specificity |
H-Bond Donors | 2–3 (e.g., amide NH, urea) | Solubility and membrane permeation |
LogP (Predicted) | 2.1–3.8 | Balances lipophilicity and solubility |
Representative Scaffolds:Analogues like TP-008 (C₂₀H₁₇ClFN₅O, [2]) and CAY 10566 (C₁₈H₁₇ClFN₅O₂, [6]) showcase scaffold diversity. TP-008 features an imidazo[4,5-c]pyridine core with chloro-fluorophenyl and acetamide arms, while Elinogrel-like structures (C₂₀H₁₅ClFN₅O₅S₂, [10]) incorporate thiophene-sulfonyl urea and fluoroquinazolinone units.
The emergence of C₂₀H₁₇ClFN₅O₅-like structures reflects iterative drug design campaigns:
Fragment-Based Scaffold Optimization: Early leads like quinazoline TKIs (e.g., Dacomitinib, C₂₄H₂₅ClFN₅O₂ [8]) inspired halogenated, lower-MW analogues to enhance potency and blood-brain barrier penetration. For instance, TP-008 evolved as an ALK4/ALK5 probe via systematic pyridine/imidazopyridine modifications [2].
Targeted Library Synthesis: High-throughput screening against kinases (e.g., SCD1) identified hits such as CAY 10566, leading to structure-activity relationship (SAR) refinements:
"Introduction of the 5-methyl-1,3,4-oxadiazole in CAY 10566 improved SCD1 inhibition (IC₅₀ < 100 nM) by enhancing hydrophobic pocket occupancy" [6].
Clinical Translation Challenges: Compounds like Elinogrel (P2Y₁₂ inhibitor, C₂₀H₁₅ClFN₅O₅S₂ [10]) reached Phase II trials but faced termination due to efficacy or pharmacokinetic limitations, underscoring the difficulty in optimizing C₂₀H₁₇ClFN₅O₅-type scaffolds for in vivo stability.
Despite advances, critical uncertainties persist:
Metabolic Fate and Degradation Pathways: No comprehensive in vitro or in vivo metabolite profiles exist for precise C₂₀H₁₇ClFN₅O₅ compounds. Potential sites of oxidative metabolism (e.g., piperidinyl N-demethylation in TP-008-like side chains; thiophene S-oxidation in Elinogrel analogues) remain theoretical [2] [10].
Conformational Dynamics in Target Engagement: Quantum mechanical studies (e.g., on Dacomitinib [8]) reveal that flexible linkers (C–NH–C, C–O–C) adopt planar or twisted conformations influencing binding. Whether C₂₀H₁₇ClFN₅O₅ exhibits similar conformational plasticity with ALK5, P2Y₁₂, or SCD1 is unvalidated.
Resistance Mechanisms: Kinase inhibitors face mutation-driven resistance (e.g., EGFR T790M/C797S evading Dacomitinib [8]). Analogous mutations in ALK4/5 or SCD1 could compromise C₂₀H₁₇ClFN₅O₅ efficacy, but predictive structural biology studies are lacking.
Synthon Repurposing Potential: Can halogen bonding motifs from this scaffold class be exploited for novel targets (e.g., bromodomains or Cl⁻ channels)? No systematic investigations are reported.
Research on C₂₀H₁₇ClFN₅O₅ leverages multidisciplinary theoretical models:
TD-DFT for Spectral Prediction: Accurately simulated UV-Vis spectra (e.g., 275/343 nm bands in Dacomitinib) guide spectroscopic characterization of new analogues [8].
Molecular Docking and QSAR Frameworks:
3D-QSAR Pharmacophore Mapping: Combines steric, electrostatic, and hydrogen-bonding features to prioritize substituents. For example, fluoro-quinazolinones in Elinogrel analogues require precise spatial orientation for P2Y₁₂ antagonism [10].
Chemical Space Navigation Tools:
Table 1: Key Structural Analogues and Their Bioactivities
Compound Name | Molecular Formula | Target/Activity | Key Structural Features | Source |
---|---|---|---|---|
TP-008 | C₂₀H₁₇ClFN₅O | ALK4/ALK5 kinase inhibitor | Imidazo[4,5-c]pyridine, chlorofluorophenyl, acetamide | MedKoo [2] |
CAY 10566 | C₁₈H₁₇ClFN₅O₂ | SCD1 inhibitor (IC₅₀ < 100 nM) | Pyridazine, oxadiazole, piperidinyl | Santa Cruz Biotech [6] |
Elinogrel (core) | C₂₀H₁₅ClFN₅O₅S₂ | P2Y₁₂ receptor antagonist | Quinazolinone, sulfonylurea, thiophene | Wikipedia [10] |
PubChem CID 71283612 | C₂₀H₁₇ClFN₅O₃ | Unknown (research compound) | Pyrimidine carboxamide, fluoro-phenoxy | PubChem [4] |
Table 2: Research Gaps and Proposed Methodologies
Knowledge Gap | Proposed Investigative Approach | Expected Insight |
---|---|---|
Metabolic Stability | LC-MS/MS metabolite profiling in human hepatocytes | Identification of soft metabolic spots |
Conformational Plasticity | QM/MM simulations with target kinases | Binding-competent conformer ratios |
Resistance Mutations | CRISPR-edited kinase-expressing cell screens | Mutation hotspots causing resistance |
Halogen Bonding in New Targets | X-ray co-crystallography with bromodomains | Validation of Cl/F as halogen bond donors |
The trajectory of C₂₀H₁₇ClFN₅O₅ research exemplifies rational design intersecting with serendipitous discovery. As computational and synthetic methodologies advance, resolving its outstanding questions will illuminate broader principles for next-generation therapeutics.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0